

(S,S)-TAK-418: A Technical Guide to Preclinical Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	(S,S)-TAK-418	
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Introduction

(S,S)-TAK-418 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). Dysregulation of LSD1 activity has been implicated in the pathophysiology of various neurological disorders. TAK-418 was developed to specifically inhibit the enzymatic activity of LSD1 without disrupting its protein-protein interactions, a mechanism designed to avoid the hematological side effects observed with other LSD1 inhibitors.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology data for (S,S)-TAK-418.

Core Pharmacology Mechanism of Action

TAK-418 is a mechanism-based inhibitor that forms a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[4] This specific inhibition of LSD1's enzymatic activity results in an increase in H3K4 methylation at specific gene loci, leading to the normalization of gene expression that is dysregulated in certain pathological conditions.[4] A key feature of TAK-418 is its selectivity for inhibiting the demethylase activity of



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LSD1 without disrupting the interaction between LSD1 and its cofactor GFI1B. This is significant because the disruption of the LSD1-GFI1B complex is associated with hematological toxicities, such as thrombocytopenia, a dose-limiting side effect of many other LSD1 inhibitors. [4]



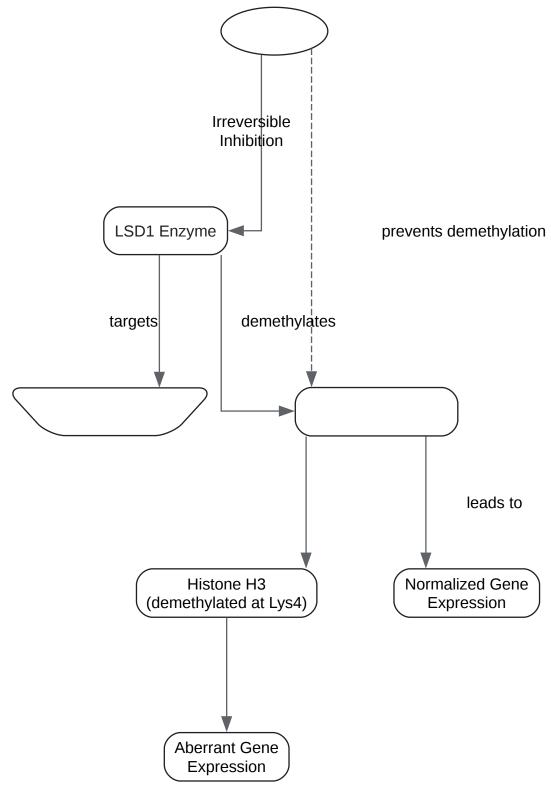


Figure 1: Proposed Mechanism of Action of TAK-418

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In Vitro Pharmacology

The in vitro potency and selectivity of TAK-418 were assessed in a series of enzymatic and cellular assays.

Target	Assay Type	Result	Reference
LSD1	Enzymatic Inhibition (IC50)	2.9 nM	[4]
LSD1	Enzymatic Inactivation (kinact/KI)	3.8 × 105 ± 3.8 × 104 M-1s-1	[4]
MAO-A	Enzymatic Inhibition (IC50)	> 10,000 nM	[4]
МАО-В	Enzymatic Inhibition (IC50)	> 10,000 nM	[4]

Experimental Protocol: In Vitro LSD1 Demethylase Assay[4]

The in vitro LSD1 demethylase activity was measured using a homogenous time-resolved fluorescence (HTRF) detection system. The reaction was initiated by adding a biotinylated mono-methylated Lys4 histone H3 peptide substrate to recombinant LSD1/CoREST enzyme. The reaction was terminated, and the demethylated peptide was detected using a cryptate-labeled anti-histone H3 antibody and streptavidin-XLent!. The IC50 values were calculated from the concentration-response curves.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) A/B Enzyme Assay[4]

The activity of MAO-A and MAO-B was measured using the MAO-Glo Assay. TAK-418 was preincubated with either MAO-A or MAO-B enzyme, followed by the addition of the respective MAO substrate. The luminescence generated was proportional to the enzyme activity.

In Vivo Pharmacology

The efficacy of TAK-418 has been evaluated in several rodent models of neurodevelopmental disorders.



Efficacy in the Valproic Acid (VPA)-Induced Rat Model of Autism

Prenatal exposure to valproic acid in rats leads to behavioral phenotypes relevant to autism spectrum disorder (ASD), including social deficits.

Animal Model	Treatment	Dose	Key Findings	Reference
VPA-induced Rats	Daily oral administration for 14 days	1 mg/kg	Completely recovered sociability deficits in juvenile and adult rats.	[4]
VPA-induced Rats	Daily oral administration for 16-20 days	1 mg/kg	Significantly rescued cognitive deficits in the novel object recognition test.	[4]

Experimental Protocol: Three-Chambered Social Sniffing Test in VPA Rats[1]

The sociability of the rats was assessed in a three-chambered apparatus. The test consists of a habituation phase, followed by a sociability phase where the subject rat has a choice between a chamber containing a novel rat (stranger 1) and an empty chamber. The time spent in each chamber and the time spent sniffing the stranger rat versus the empty cage are recorded.



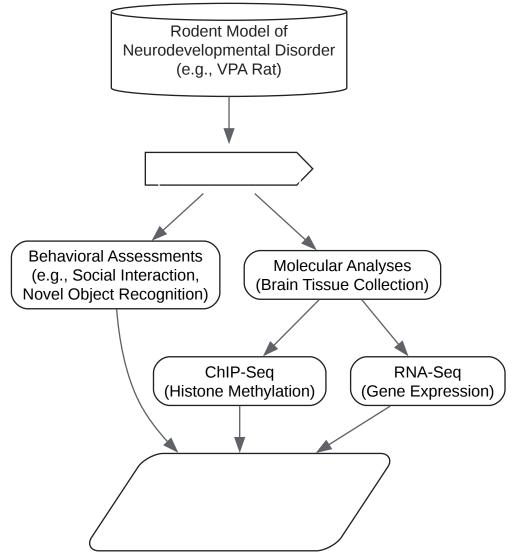


Figure 2: Experimental Workflow for In Vivo Efficacy Studies

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Figure 2: Experimental Workflow for In Vivo Efficacy Studies

Efficacy in Other Rodent Models

TAK-418 has also shown efficacy in other preclinical models:

- Poly I:C-induced mouse model of maternal immune activation: Daily oral administration of TAK-418 at 0.1, 0.3, or 1 mg/kg for two weeks significantly improved sociability deficits.[4]
- Kabuki syndrome mouse model (Kmt2d+/βGeo): TAK-418 rescued H3K4 histone modification defects and dose-dependently normalized adult neurogenesis in the



hippocampus.[3]

 Aged mice and Tg2576 mouse model of Alzheimer's disease: TAK-418 improved recognition memory deficits.[1]

Pharmacokinetics

The pharmacokinetic profile of TAK-418 has been characterized in rodents, demonstrating good oral bioavailability and brain penetration.[4]

Specie s	Dose	Route	Cmax (ng/mL)	Tmax (h)	AUCinf (ng·h/ mL)	t1/2 (h)	Brain/ Plasm a Ratio	Refere nce
Rat (SD)	1 mg/kg	p.o.	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	
Mouse	1 mg/kg	p.o.	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	-

Specific quantitative preclinical pharmacokinetic parameters for **(S,S)-TAK-418** were not available in the public domain at the time of this review. The available literature describes a good pharmacokinetic profile in rodents.[4] A related compound, T-448, showed good oral bioavailability and brain penetration in rats.[1]

Toxicology

Preclinical safety studies have indicated that TAK-418 is well-tolerated. A key finding is the absence of hematological toxicity, particularly thrombocytopenia, which is a known liability for other LSD1 inhibitors.[3] This favorable safety profile is attributed to the specific mechanism of action of TAK-418, which does not disrupt the LSD1-GFI1B complex.[4]

Preliminary toxicology studies indicated testicular findings in a single species, which prompted careful evaluation of testicular health in subsequent clinical trials.[3]



Study Type	Species	Duration	Key Findings	NOAEL	Reference
General Toxicology	Rodent	Not specified	Well- tolerated, no hematological toxicity.	Not specified	[3][4]
Reproductive Toxicology	Not specified	Not specified	Preliminary testicular findings in one species.	Not specified	[3]

Detailed quantitative data from preclinical toxicology studies, including NOAELs, are not publicly available.

Conclusion

(S,S)-TAK-418 is a selective and potent inhibitor of LSD1 with a novel mechanism of action that spares the LSD1-GFI1B interaction, thereby avoiding the hematological toxicity associated with other compounds in its class. Preclinical studies have demonstrated its efficacy in reversing behavioral and molecular abnormalities in multiple rodent models of neurodevelopmental disorders. With its favorable pharmacokinetic and safety profile, TAK-418 represents a promising therapeutic candidate for the treatment of neurological disorders characterized by epigenetic dysregulation. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

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